![molecular formula C14H22N2O16P2 B1239232 [(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1239232.png)
[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-D-apiose is a UDP-sugar having D-apiose as the sugar portion. It is a conjugate acid of an UDP-D-apiose(2-).
Scientific Research Applications
Design and Synthesis of Novel Compounds :
- The synthesis of dinucleotide analogs related to this compound has been explored, demonstrating the use of phenyldichlorophosphate as a coupling reagent. Such syntheses contribute to the development of novel compounds with potential applications in various fields, including medicinal chemistry and biochemistry (Valiyev, Abbasov, Liu, & Tsai, 2010).
Molecular Interactions and Stability Studies :
- Studies on the molecular interaction between human serum albumin (HSA) and synthesized uridine derivatives of this compound revealed insights into drug binding and transport mechanisms. The study also explored the cytotoxicity and anti-inflammatory properties of these compounds, contributing to the development of new drugs based on uridine derivatives (Dubey, Madana, Kallubai, Sarkar, & Subramanyam, 2020).
Development of Biocompatible Coatings :
- Research on biocompatible coatings has utilized this compound for surface affinities toward various nanoparticles, demonstrating its potential as a biocompatible material. Such studies are significant in the field of nanotechnology and materials science, particularly for medical applications (Santillán-Urquiza et al., 2015).
Polymer Chemistry and Functionalization :
- The compound has been used in the development of multifunctional poly(phosphoester)s with orthogonal protective groups. This research is important in the field of polymer chemistry, where functionalization of polymers can lead to materials with specific properties and applications (Müller, Steinbach, & Wurm, 2015).
Analytical Chemistry and Pharmacokinetics :
- In analytical chemistry, methods have been developed for the quantification of this compound and its metabolites in biological samples. Such methods are crucial for pharmacokinetic studies and drug monitoring (Jia et al., 2016).
properties
Product Name |
[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
|---|---|
Molecular Formula |
C14H22N2O16P2 |
Molecular Weight |
536.28 g/mol |
IUPAC Name |
[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-4-14(23)5-28-12(10(14)21)31-34(26,27)32-33(24,25)29-3-6-8(19)9(20)11(30-6)16-2-1-7(18)15-13(16)22/h1-2,6,8-12,17,19-21,23H,3-5H2,(H,24,25)(H,26,27)(H,15,18,22)/t6-,8-,9-,10+,11-,12?,14-/m1/s1 |
InChI Key |
SYVORCSTSYHSPN-NJYNAKMISA-N |
Isomeric SMILES |
C1[C@@]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)(CO)O |
synonyms |
UDP-apiose UDP-D-apiose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



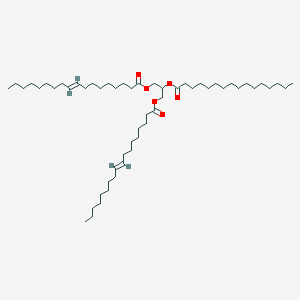
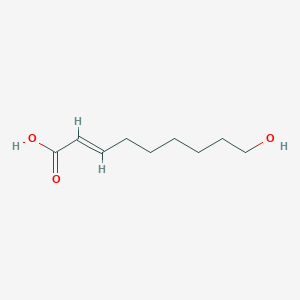
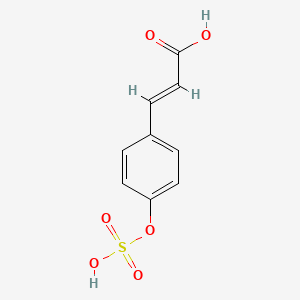
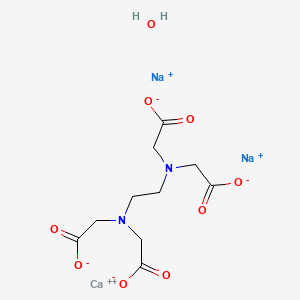

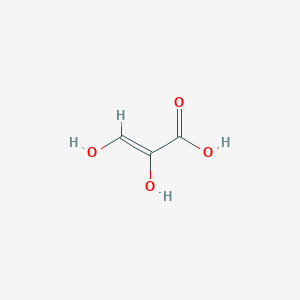
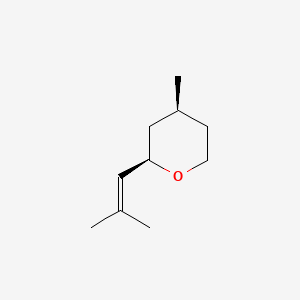
![[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate](/img/no-structure.png)
![3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose](/img/structure/B1239162.png)
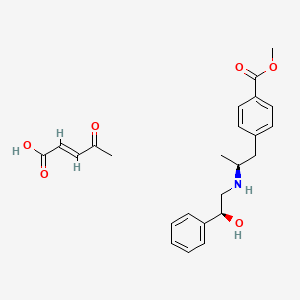
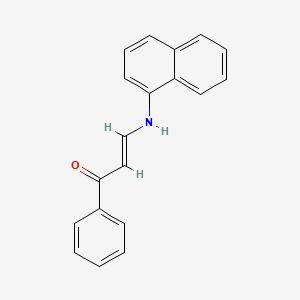
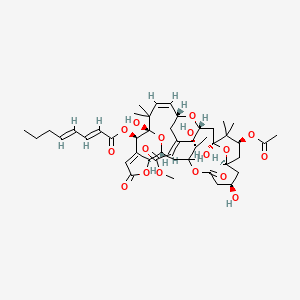
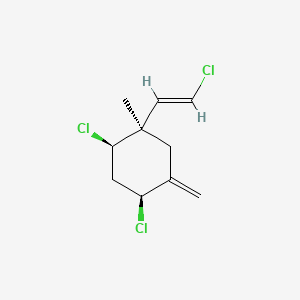
![7-[(E)-5-[(1S,3R)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one](/img/structure/B1239168.png)